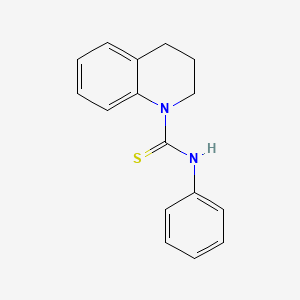

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

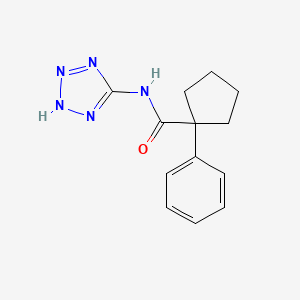

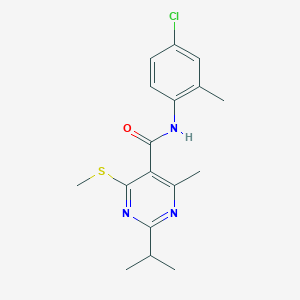

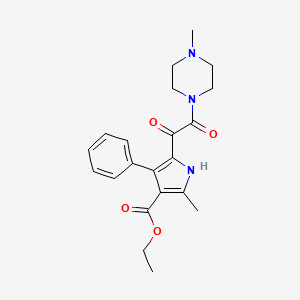

“N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” is a chemical compound with the molecular formula C16H16N2S . It is a solid substance with a melting point of 116°C . The compound is characterized by its IUPAC name, N-phenyl-3,4-dihydro-1 (2H)-quinolinecarbothioamide .

Molecular Structure Analysis

The InChI code for “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” is 1S/C16H16N2S/c19-16 (17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15 (13)18/h1-5,7,9-11H,6,8,12H2, (H,17,19) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” is a solid substance with a melting point of 116°C . Its molecular weight is 268.38 .Scientific Research Applications

Fungicidal Activity

Tetrahydroquinoline derivatives have been used in the synthesis of compounds displaying fungicidal activity. This suggests that “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” could potentially be explored for its fungicidal properties and applications in agriculture or medicine to control fungal infections .

Cancer Research

Compounds related to tetrahydroquinoline have been involved in cancer research, particularly in the design and synthesis of novel anti-cancer agents. This indicates a potential application of “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” in the development of new cancer therapies .

Antibacterial Agents

Some tetrahydroquinoline compounds have been synthesized and evaluated for their antibacterial properties against various pathogenic bacterial strains. This implies that “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” might be useful as an antibacterial agent in pharmaceutical research .

Biological Activity Tracing

The structural analogs of tetrahydroquinoline have been used in methods for tracing biological activity in complex systems. Therefore, “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” could be applied in biological research for activity tracing purposes .

Natural Product Synthesis

Tetrahydroisoquinoline is a key structural motif in various natural products and therapeutic leads. The C(1)-functionalization of tetrahydroisoquinoline has been a research interest for synthesizing alkaloid precursors with diverse biological activities. “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” may serve as a precursor in the synthesis of natural product derivatives with potential therapeutic applications .

Organocatalysis

Tetrahydroquinoline derivatives have been utilized in organocatalytic reactions to synthesize other biologically active compounds such as 1,2,3-triazoles. This suggests that “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” could be used in organocatalysis to facilitate the synthesis of new compounds with various biological applications .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is the CDK5/p25 complex . This complex is formed by the calpain-mediated cleavage of the CDK5 natural precursor p35 . The CDK5/p25 complex plays a crucial role in the hyperphosphorylation of tau, a protein that is implicated in numerous acute and chronic neurodegenerative diseases .

Mode of Action

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide interacts with its target, the CDK5/p25 complex, by inhibiting its activity . This inhibition prevents the hyperphosphorylation of tau

Biochemical Pathways

The inhibition of the CDK5/p25 complex affects the tau protein phosphorylation pathway . Hyperphosphorylation of tau is a key event in the pathogenesis of several neurodegenerative diseases. By inhibiting the CDK5/p25 complex, N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can potentially prevent or slow down the progression of these diseases .

Result of Action

The inhibition of the CDK5/p25 complex by N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide results in the reduction of tau hyperphosphorylation . This could potentially lead to a decrease in the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases .

properties

IUPAC Name |

N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWCZYTUBWQYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)